5,7-Dibromoquinoline is a halogenated quinoline derivative, a class of heterocyclic organic compounds. It serves as a versatile building block in organic synthesis and a key intermediate in developing various functional molecules [, , , ]. Its structure features a quinoline ring system with bromine atoms substituted at the 5th and 7th positions.
5,7-Dibromoquinoline is a halogenated derivative of quinoline, a bicyclic aromatic compound known for its diverse biological activities and applications in medicinal chemistry. This compound features bromine substituents at the 5 and 7 positions of the quinoline ring, which significantly influence its chemical behavior and potential applications.
5,7-Dibromoquinoline belongs to the class of quinoline derivatives, which are heterocyclic compounds containing a fused benzene and pyridine ring. These compounds are classified under organic compounds and are known for their utility in pharmaceuticals, agrochemicals, and dyes. The presence of bromine atoms enhances the reactivity of 5,7-dibromoquinoline, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of 5,7-dibromoquinoline can be achieved through various methods. One notable approach involves the nitrosation of 8-hydroxyquinoline followed by reduction and subsequent bromination. This method allows for the introduction of bromine atoms at the desired positions on the quinoline scaffold.
This multi-step synthesis can yield 5,7-dibromoquinoline in good to excellent yields, with careful control over reaction conditions being crucial for optimizing yields and selectivity .
The molecular structure of 5,7-dibromoquinoline can be represented as follows:
The structural integrity can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and confirm the presence of functional groups.
5,7-Dibromoquinoline participates in various chemical reactions that leverage its halogen substituents:
These reactions are essential for developing new derivatives with enhanced biological activities or novel properties .
The mechanism of action for 5,7-dibromoquinoline is closely tied to its interactions with biological targets:
The precise mechanisms often involve complex interactions at the molecular level, which require further investigation through biochemical assays .
These properties make 5,7-dibromoquinoline suitable for various applications in organic synthesis and medicinal chemistry .
5,7-Dibromoquinoline has several significant applications:
The versatility of this compound underscores its importance in both research and industrial applications .
5,7-Dibromoquinoline (C₉H₅Br₂N, CAS 34522-69-5) is a polyhalogenated heterocyclic compound featuring a quinoline core with bromine atoms at the 5 and 7 positions. This strategic bromination pattern creates a sterically and electronically unique scaffold that facilitates diverse chemical transformations and enhances interactions with biological targets. Its molecular weight is 286.95 g/mol, with a topological polar surface area of 12.9 Ų and an XLogP3 value of 3.6, indicating moderate lipophilicity [1] [4]. These properties underpin its versatility in drug discovery and materials science, establishing it as a critical building block in modern synthetic chemistry.
Property | Value | Measurement Method/Notes |
---|---|---|
Molecular Formula | C₉H₅Br₂N | Confirmed by elemental analysis, MS |
CAS Registry Number | 34522-69-5 | Unique chemical identifier |
Molecular Weight | 286.95 g/mol | Calculated from atomic masses |
Exact Mass | 284.87887 g/mol | High-resolution mass spectrometry |
Topological Polar Surface Area | 12.9 Ų | Computational prediction |
XLogP3 | 3.6 | Measure of lipophilicity |
Heavy Atom Count | 12 |
The significance of 5,7-dibromoquinoline emerged from systematic studies on quinoline halogenation in the late 20th century. Early synthetic routes relied on direct bromination of quinoline or substituted quinolines, often yielding mixtures of regioisomers. For example, bromination of 8-hydroxyquinoline or 8-methoxyquinoline under controlled conditions demonstrated preferential electrophilic aromatic substitution (EAS) at the 5 and 7 positions due to the directing effects of the C8 substituent and the inherent electron density distribution of the quinoline nucleus [7]. This regioselectivity was pivotal for scalable production, overcoming limitations of earlier non-selective methods. A patent (CN112457243B) detailed an optimized synthesis using 3,5-dibromoaniline as a precursor via the Skraup reaction or Doebner–von Miller variations, followed by cyclization and oxidation, achieving yields exceeding 75% [7]. The compound’s crystallinity and stability facilitated purification and characterization via NMR and X-ray crystallography, confirming the symmetrical bromine placement and planar structure essential for π-stacking interactions in supramolecular chemistry [4] . Historically, its primary use was as an intermediate for synthesizing complex natural product analogs, but its role expanded with the discovery of its bioactivity potential and versatility in metal-catalyzed cross-coupling reactions.
The 5,7-dibromoquinoline scaffold serves as a privileged structural motif in drug design due to three key attributes:
Derivative Class | Synthetic Route | Biological Activity Highlights | Reference |
---|---|---|---|
5,7-Bis(dialkylamino) quinolines | Buchwald-Hartwig amination | 5–30x increased antimicrobial activity vs parent compound against Gram-positive bacteria | [2] |
8-Hydroxy/Benzoyloxy quinolines | Nucleophilic substitution | Potent topoisomerase I inhibition; IC₅₀ = 5.45–9.6 μg/mL against C6, HeLa, HT29 cancer lines | [3] |
8-(Benzimidazolylmethoxy) quinolines | Etherification/cyclization | Broad-spectrum antimicrobials; compound 5i active against S. aureus and C. albicans | [9] |
Pluronic nanomicelle formulations | Nanoencapsulation | Enhanced solubility and sustained release; improved cellular uptake in breast cancer models | [5] |
5,7-Diarylquinolines | Suzuki-Miyaura coupling | Anticancer and antifungal activities; structure-activity relationship (SAR) established |
These attributes enable rational drug design across therapeutic areas:
The continued evolution of 5,7-dibromoquinoline derivatives underscores its indispensability in addressing drug resistance and optimizing pharmacokinetic profiles in next-generation therapeutics.
Compounds Cited in Article
5,7-Dibromoquinoline; 5,7-Bis(diethylamino)quinoline; 5,7-Bis(dibutylamino)quinoline; 8-Hydroxy-5,7-dibromoquinoline; 8-(Benzoyloxy)-5,7-dibromoquinoline; 8-[(1H-Benzo[d]imidazol-2-yl)methoxy]-5,7-dibromoquinoline; 5,7-Dibromo-8-methoxyquinoline; Pluronic F127-encapsulated 5,7-dibromoquinoline derivatives; 5,7-Diphenylquinoline.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: